molecular formula C14H10N2O2 B11999625 (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide

(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide

Cat. No.: B11999625
M. Wt: 238.24 g/mol
InChI Key: YEPGCANJRYLSJC-SSZFMOIBSA-N
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Description

(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide is a chemical compound characterized by the presence of a hydroxyimino group attached to a fluorene backbone, with a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts acylation of biphenyl with phthalic anhydride, followed by cyclization.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via oximation of the corresponding ketone using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. For example:

    Biological Activity: The hydroxyimino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

Similar Compounds

    (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    (9Z)-9-(hydroxyimino)-9H-fluorene-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide.

Uniqueness

(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide is unique due to the combination of its hydroxyimino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(9Z)-9-hydroxyiminofluorene-4-carboxamide

InChI

InChI=1S/C14H10N2O2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16-18/h1-7,18H,(H2,15,17)/b16-13-

InChI Key

YEPGCANJRYLSJC-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N\O)C=CC=C3C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)N

Origin of Product

United States

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